molecular formula C22H32N4 B6044948 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B6044948
M. Wt: 352.5 g/mol
InChI Key: KDAICFMYNSJPHA-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound featuring an imidazole ring and a spiro structure. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the spiro structure . The reaction conditions often involve the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, altering their activity. This compound may also modulate signaling pathways by binding to receptors or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity compared to other imidazole derivatives .

Properties

IUPAC Name

2-[(2,3-dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4/c1-19-23-15-21(24(19)2)16-26-14-11-22(18-26)10-6-12-25(17-22)13-9-20-7-4-3-5-8-20/h3-5,7-8,15H,6,9-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAICFMYNSJPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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